molecular formula C15H19N3O B5764981 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide

2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide

Cat. No. B5764981
M. Wt: 257.33 g/mol
InChI Key: RDKJHHDFDWYBFP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide (CDPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDPA is a small molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 308.4 g/mol.

Scientific Research Applications

2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In material science, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been used as a monomer for the synthesis of polymers and copolymers with various properties. In analytical chemistry, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been used as a fluorescent probe for the detection of metal ions and amino acids.

Mechanism of Action

The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has also been shown to inhibit the replication of various viruses, including HIV-1, by binding to the viral integrase enzyme. Additionally, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to interact with various receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. In animal studies, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has been shown to have analgesic and anti-inflammatory effects, as well as antitumor activity.

Advantages and Limitations for Lab Experiments

2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse range of potential applications. 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be easily modified to introduce various functional groups, which can be used to tune its properties. However, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. Additionally, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide has not been extensively studied in vivo, and its long-term safety and efficacy are not well understood.

Future Directions

There are several potential future directions for the study of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide, including:
1. Investigation of the structure-activity relationship of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide and its derivatives to identify more potent and selective compounds for various applications.
2. Development of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide-based materials with specific properties, such as conductivity, optical properties, and biocompatibility.
3. Study of the pharmacokinetics and pharmacodynamics of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide in vivo to determine its optimal dose and route of administration for various applications.
4. Investigation of the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections.
5. Exploration of the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide as a fluorescent probe for imaging and sensing applications.
In conclusion, 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide and its derivatives for various applications.

Synthesis Methods

2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be synthesized through a multi-step process that involves the reaction of 4-diethylaminobenzaldehyde with malononitrile to form 3-(4-diethylamino)phenyl)-2-cyanoacrylic acid. This intermediate is then reacted with N-methylpiperazine to form 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide. The purity and yield of 2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide can be improved by recrystallization and column chromatography.

properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-18(5-2)14-8-6-12(7-9-14)10-13(11-16)15(19)17-3/h6-10H,4-5H2,1-3H3,(H,17,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKJHHDFDWYBFP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-(diethylamino)phenyl)-N-methylacrylamide

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